molecular formula C10H9NO4 B1434824 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide CAS No. 1790462-22-4

3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B1434824
CAS No.: 1790462-22-4
M. Wt: 207.18 g/mol
InChI Key: YCBQWQWEFWLUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C10H9NO4 . It is a solid substance and is used in research .


Molecular Structure Analysis

The molecular weight of this compound is 207.18 . The SMILES string representation of the molecule is COC1=CC(C(NCC#C)=O)=CC(OC)=C1OC .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 207.18 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antibacterial Assessment

A study explored the antibacterial activity of Gallamide derivatives, including 3,4,5-trihydroxy-N-(4-(N-(5-methyl isoxazol-3-yl) sulfamoyl) phenyl)benzamide. These compounds showed promising inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating potential use in treating Urinary Tract Infections (UTIs) (Mahapatra et al., 2022).

Enzyme Inhibition

Novel bi-heterocyclic benzamides, including variants of 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide, were evaluated for their inhibition against alkaline phosphatase. This study suggests their potential role in regulating normal calcification of bones and teeth (Abbasi et al., 2019).

Antioxidant Activity

Amino-substituted benzamide derivatives, including this compound, showed powerful antioxidant activity by scavenging free radicals. Their electrochemical oxidation mechanisms contribute to understanding their radical scavenging activity (Jovanović et al., 2020).

Antiviral Applications

Research on benzamide-based 5-aminopyrazoles, including this compound derivatives, indicates significant activities against avian influenza virus, showcasing potential in antiviral therapies (Hebishy et al., 2020).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, related to this compound, demonstrated gelation behavior towards specific solvents, indicating applications in material science and pharmaceutical formulations (Yadav & Ballabh, 2020).

Cancer Therapy

A study on novel benzamide derivatives, including this compound, found significant anticancer activities against human cancer cell lines, highlighting their potential in cancer treatment (Mohan et al., 2021).

Anticonvulsant Properties

Research involving cyclic enaminone derivatives connected to substituted aromatic rings, similar to this compound, showed potential anticonvulsant activities in treating epilepsy (Amaye et al., 2021).

Antimicrobial Studies

Benzamide derivatives, including this compound, have been studied for their antimicrobial properties, indicating potential use in treating bacterial infections (Idrees et al., 2020).

Drug Design

Benzamides, including this compound, have been pivotal in medicinal chemistry for various disorders, showcasing versatility in drug design (Ammaji et al., 2019).

Properties

IUPAC Name

3,4,5-trihydroxy-N-prop-2-ynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h1,4-5,12-14H,3H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBQWQWEFWLUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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